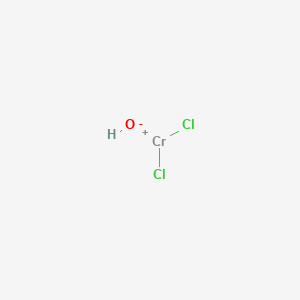

Chromium chloride hydroxide (CrCl2(OH))

Beschreibung

Structure

2D Structure

Eigenschaften

CAS-Nummer |

14982-80-0 |

|---|---|

Molekularformel |

Cl2CrHO |

Molekulargewicht |

139.91 g/mol |

IUPAC-Name |

chromium(3+);dichloride;hydroxide |

InChI |

InChI=1S/2ClH.Cr.H2O/h2*1H;;1H2/q;;+3;/p-3 |

InChI-Schlüssel |

PTRDQJDHXDUJQE-UHFFFAOYSA-K |

SMILES |

[OH-].Cl[Cr+]Cl |

Isomerische SMILES |

[OH-].Cl[Cr+]Cl |

Kanonische SMILES |

[OH-].[Cl-].[Cl-].[Cr+3] |

Andere CAS-Nummern |

14982-80-0 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Chromium Chloride Hydroxide Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of chromium chloride hydroxide compounds. These materials, often referred to as basic chromium chlorides, are a class of coordination complexes that feature chromium(III) centers linked by hydroxide (OH⁻) bridges, with chloride (Cl⁻) ions also present in the coordination sphere or as counter-ions. This guide focuses on the controlled synthesis of discrete, polynuclear chromium(III) hydroxo-chloro complexes, which are of significant interest in catalysis, materials science, and for understanding the environmental and biological chemistry of chromium.

Introduction: The Chemistry of Chromium(III) Hydrolysis

Chromium(III) ions in aqueous solution undergo hydrolysis, a process where water molecules coordinated to the metal ion act as acids, releasing protons and forming hydroxo- and oxo-bridged polynuclear species. This hydrolytic polymerization is highly dependent on factors such as pH, chromium concentration, temperature, and the presence of other coordinating anions like chloride.

The process begins with the deprotonation of coordinated water molecules in the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. As the pH increases, this equilibrium shifts towards the formation of monomeric and then polynuclear hydroxo-bridged complexes. Key species formed during this process include dimers, trimers, and higher oligomers.[1][2] For instance, the formation of a dimeric species can be represented as:

2 [Cr(H₂O)₆]³⁺ ⇌ [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺ + 2 H₃O⁺

Further hydrolysis can lead to the formation of more complex structures, such as tetrameric complexes, and eventually to the precipitation of amorphous chromium(III) hydroxide, Cr(OH)₃·nH₂O, at pH values above 5.[1] The presence of chloride ions can influence the structure and composition of these polynuclear species, leading to the formation of chromium chloride hydroxide complexes.

Below is a logical diagram illustrating the general pathway of chromium(III) hydrolysis leading to the formation of polynuclear hydroxo and chloride-containing complexes.

Caption: General pathway of Cr(III) hydrolysis.

Synthesis of Chromium Chloride Hydroxide Complexes

The synthesis of well-defined chromium chloride hydroxide complexes requires careful control over reaction conditions to manage the hydrolytic polymerization process. This section details a reproducible method for synthesizing a dinuclear di-hydroxo-bridged chromium(III) complex starting from a chromium(II) precursor, which is then oxidized in the presence of chloride and water.

Experimental Protocol: Synthesis of a Di-hydroxo-bridged Chromium(III) Dimer

This protocol is adapted from methods for creating hydroxo-bridged chromium(III) species from chromium(II) precursors in the presence of water and coordinating ligands.[1][3] The synthesis involves two main stages: the preparation of a chromium(II) salt and its subsequent oxidative conversion to the stable chromium(III) hydroxo-bridged dimer.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Zinc metal (granular or powder)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Sodium acetate (CH₃COONa)

-

Deionized water, deoxygenated

-

Nitrogen or Argon gas for inert atmosphere

Stage 1: Preparation of Chromium(II) Acetate Dimer [Cr₂(OAc)₄(H₂O)₂]

-

In a flask, dissolve CrCl₃·6H₂O in deionized water to create a dark green solution.

-

Add granular zinc to the solution. The reaction mixture should be kept under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cr(II) product.

-

Slowly add concentrated HCl. A vigorous reaction will occur, producing H₂ gas and a color change from green to a clear, sky blue, indicating the formation of [Cr(H₂O)₆]²⁺.

-

Once the reaction subsides and the solution is uniformly blue, filter it under an inert atmosphere to remove excess zinc.

-

To the blue filtrate, add a saturated, deoxygenated solution of sodium acetate. A bright red precipitate of chromium(II) acetate, Cr₂(OAc)₄(H₂O)₂, will form immediately.[3]

-

Filter the red precipitate, wash with deoxygenated water, then ethanol, and finally ether. Dry the product under vacuum.

Stage 2: Synthesis of Di-hydroxo-bridged Chromium(III) Complex

-

Suspend the freshly prepared chromium(II) acetate in a deoxygenated solution of aqueous ethanol.

-

Slowly add a stoichiometric amount of dilute HCl. This will start to break down the acetate dimer.

-

Carefully expose the reaction mixture to air while stirring. The solution color will gradually change from red/blue to green. This step involves the air oxidation of Cr(II) to Cr(III) and the hydrolytic formation of hydroxo bridges.

-

Allow the solution to stir at room temperature for several hours. The target di-hydroxo-bridged chromium(III) species, [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, will form in the solution, with chloride ions as counter-ions.

-

Slow evaporation of the solvent will yield green crystals of the product, [Cr₂(μ-OH)₂(H₂O)₈]Cl₄·nH₂O.

The workflow for this synthesis is depicted in the diagram below.

Caption: Workflow for synthesizing a hydroxo-bridged Cr(III) dimer.

Characterization of Chromium Chloride Hydroxide

A combination of analytical techniques is required to confirm the structure and properties of the synthesized chromium chloride hydroxide complexes.

Spectroscopic Characterization

Vibrational Spectroscopy (FTIR and Raman) Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a complex. The key vibrations to identify are the O-H stretching and bending modes of the hydroxide bridges and coordinated water, as well as the Cr-O and Cr-Cl stretching modes.

| Vibration Mode | Typical Wavenumber (cm⁻¹) | Method | Notes |

| O-H Stretch (coordinated H₂O) | 3000 - 3500 | FTIR, Raman | Broad bands due to hydrogen bonding.[4] |

| H-O-H Bend (coordinated H₂O) | 1580 - 1650 | FTIR | Confirms the presence of coordinated water molecules.[4] |

| Cr-OH-Cr Bend | 800 - 1000 | FTIR, Raman | Characteristic of hydroxo-bridged metal centers. |

| Cr-O Stretch (hydroxo bridge) | 450 - 600 | FTIR, Raman | Indicates the formation of the Cr-O-Cr linkage.[5] |

| Cr-Cl Stretch | 250 - 400 | Raman | Confirms the presence of chloride in the primary coordination sphere.[6] |

Electronic Spectroscopy (UV-Visible) UV-Vis spectroscopy provides information about the d-d electronic transitions of the Cr(III) ion. For an octahedral Cr(III) center (d³ configuration), two spin-allowed transitions are typically observed. The positions of these absorption maxima (λ_max) are sensitive to the ligand field environment.

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

| ⁴A₂g → ⁴T₂g | 560 - 600 | 30 - 70 |

| ⁴A₂g → ⁴T₁g(F) | 400 - 450 | 30 - 80 |

Note: Data adapted for typical Cr(III) aqua-hydroxo-chloro complexes.[1]

Structural Characterization

Single-Crystal X-ray Diffraction This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the connectivity of the atoms. For a di-hydroxo-bridged chromium(III) dimer, key structural parameters would be determined.

| Parameter | Expected Value | Significance |

| Cr-Cr distance | ~3.0 Å | Indicates the separation between the two metal centers.[7] |

| Cr-O (bridge) | 1.90 - 2.00 Å | Bond length within the Cr₂(μ-OH)₂ core.[5] |

| Cr-Cl distance | 2.30 - 2.40 Å | Confirms coordinated chloride ions. |

| Cr-O-Cr angle | 95 - 105° | The angle of the hydroxo bridge, affecting magnetic properties.[5] |

Thermal Analysis

Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature. For hydrated chromium chloride hydroxide complexes, TGA can quantify the loss of lattice and coordinated water, followed by the decomposition of the hydroxo bridges to form chromium oxides.

| Temperature Range (°C) | Mass Loss Event | Resulting Product |

| 80 - 180 | Loss of lattice and coordinated water molecules (H₂O) | Anhydrous complex |

| > 300 | Dehydroxylation: 2 Cr-OH → Cr-O-Cr + H₂O | Chromium oxychloride/oxide |

| > 500 | Final decomposition to stable oxide | Chromium(III) oxide (Cr₂O₃) |

Note: Decomposition temperatures are approximate and depend on the specific complex and heating rate.

Conclusion

The synthesis of chromium chloride hydroxide complexes is a study in the controlled hydrolytic polymerization of chromium(III). By carefully manipulating reaction conditions such as pH, precursor choice, and atmosphere, it is possible to isolate specific polynuclear complexes. A thorough characterization using a suite of spectroscopic, structural, and thermal analysis techniques is essential to confirm the identity and purity of these materials. The protocols and data presented in this guide provide a solid foundation for researchers working on the synthesis and application of these versatile chromium compounds.

References

- 1. Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chromium(II) acetate - Wikipedia [en.wikipedia.org]

- 4. Hydrolytic polymerization of chromium (III). 2. A trimeric species (Journal Article) | OSTI.GOV [osti.gov]

- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 6. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Novel Oxo-Bridged Dinuclear and Hydroxo-Bridged Trinuclear Chromium(III) Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Chromium chloride hydroxide

An In-depth Technical Guide on the Physical and Chemical Properties of Chromium Chloride Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium chloride hydroxide, also known as basic chromium chloride or chromium hydroxychloride, is an inorganic compound with significant applications in catalysis, tanning, and potentially in pharmacology. While several basic chromium chlorides exist, this guide focuses on the compound most commonly identified by the CAS number 14982-80-0, with the simplified chemical formula CrCl₂(OH). This compound is a green powder and is noted for its unique coordination chemistry.[1] In the field of drug development and life sciences, trivalent chromium compounds, including chromium chloride hydroxide, are of particular interest for their role in glucose metabolism and as potential enhancers of insulin action.[2] This technical guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in biological signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of chromium chloride hydroxide (CAS: 14982-80-0) are summarized below. It is important to note that some physical constants such as melting and boiling points are not well-documented in publicly available literature.

Table 1: Physical Properties of Chromium Chloride Hydroxide

| Property | Value | Reference(s) |

| CAS Number | 14982-80-0 | [2][3][4][5] |

| Molecular Formula | Cl₂CrHO | [2][3] |

| Molecular Weight | 139.91 g/mol | [2][3][4][5] |

| Appearance | Green powder | [2][6] |

| Melting Point | N/A | [6] |

| Boiling Point | N/A | [6] |

| Density | N/A | [6] |

| Solubility in H₂O | 0.5 g/100 mL at 20 °C | [1] |

Table 2: Chemical and Safety Information

| Property | Value | Reference(s) |

| IUPAC Name | chromium(3+);dichloride;hydroxide | [2][3] |

| Synonyms | Basic chromium chloride, Chromium hydroxychloride, Chromic hydroxy dichloride | [2][6][7] |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage) | [2][4][6] |

| GHS Pictograms | Corrosive, Irritant | [2][6] |

Experimental Protocols

Synthesis of Chromium Chloride Hydroxide via Reduction of Chromium Trioxide

This method is adapted from a patented process for producing basic chromic chloride.[8]

Objective: To synthesize chromium chloride hydroxide by reducing hexavalent chromium trioxide in an acidic medium.

Materials:

-

Chromium trioxide (CrO₃)

-

Concentrated hydrochloric acid (HCl)

-

Isopropanol

-

Distilled water

Procedure:

-

Prepare an aqueous solution containing 20% by weight of chromium trioxide.

-

Add concentrated hydrochloric acid to the chromium trioxide solution to achieve a concentration of at least 16% by weight of hydrogen chloride. The molar ratio of HCl to CrO₃ will determine the final basicity of the product.[8]

-

Slowly add isopropanol to the aqueous solution of chromium trioxide and hydrochloric acid with constant stirring. The alcohol acts as the reducing agent. The reaction is exothermic and should be controlled.

-

Continue stirring the mixture until the reduction of the hexavalent chromium is complete, indicated by a color change to a clear bluish-green solution.

-

The resulting solution contains the basic chromium chloride. Further processing, such as evaporation and drying, may be required to isolate the solid green powder.

Synthesis of Chromium Chloride Hydroxide via Controlled Hydrolysis

This method is based on the controlled hydrolysis of chromium(III) chloride in an alkaline medium.[2]

Objective: To synthesize chromium chloride hydroxide by the careful addition of a base to a chromium(III) chloride solution.

Materials:

-

Chromium(III) chloride (CrCl₃)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

pH meter

Procedure:

-

Prepare a solution of chromium(III) chloride in distilled water.

-

Heat the solution to 60–80°C with constant stirring.

-

Incrementally add a solution of sodium hydroxide. An initial green precipitate of chromium(III) hydroxide (Cr(OH)₃) may form.[2]

-

Continue adding NaOH solution until the molar ratio of NaOH to CrCl₃ is approximately 2:1. This ratio favors the formation of CrCl₂(OH).[2]

-

Monitor the pH of the solution, maintaining it in the range of 8–10 to prevent over-hydroxylation.[2]

-

After the reaction is complete, the resulting precipitate of chromium chloride hydroxide can be filtered, washed with distilled water to remove excess salts, and dried.

Analytical Protocol: Qualitative and Spectroscopic Analysis

Objective: To confirm the identity of the synthesized chromium chloride hydroxide.

a) Chromyl Chloride Test for Presence of Chloride: This is a general test for ionic chlorides.[9][10]

-

Mix a small amount of the sample with solid potassium dichromate (K₂Cr₂O₇) in a test tube.

-

Carefully add concentrated sulfuric acid (H₂SO₄) and gently heat.

-

The evolution of reddish-brown fumes (chromyl chloride, CrO₂Cl₂) indicates the presence of chloride ions.[10]

-

Pass these fumes through a sodium hydroxide solution. A yellow solution of sodium chromate will form.

-

Acidify this yellow solution with acetic acid and add lead(II) acetate. The formation of a yellow precipitate (lead chromate) confirms the presence of chloride.[10]

b) Raman Spectroscopy: Raman spectroscopy can be used to distinguish chromium chloride hydroxide from related compounds like chromium(III) chloride.

-

Acquire a Raman spectrum of the solid sample.

-

Chromium chloride hydroxide is expected to show distinct peaks around 350 cm⁻¹ (corresponding to the Cr–Cl bond) and 980 cm⁻¹ (corresponding to the Cr–OH bond).[2] These peaks can be used to confirm the presence of both chloride and hydroxide ligands.

Mandatory Visualizations

Signaling Pathway: Role of Trivalent Chromium in Insulin Signaling

Trivalent chromium, the oxidation state in chromium chloride hydroxide, is known to enhance insulin sensitivity and glucose metabolism. The diagram below illustrates the putative mechanisms by which chromium augments the insulin signaling pathway.

Caption: Chromium's role in the insulin signaling pathway.

Experimental Workflow: Synthesis of Chromium Chloride Hydroxide

The following diagram illustrates a generalized workflow for the synthesis of chromium chloride hydroxide based on the controlled hydrolysis protocol.

Caption: Workflow for Chromium Chloride Hydroxide Synthesis.

References

- 1. Chromium Enhances Insulin Responsiveness via AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]

- 3. Chromium chloride hydroxide (CrCl2(OH)) | Cl2CrHO | CID 84741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. americanelements.com [americanelements.com]

- 7. chemnet.com [chemnet.com]

- 8. US2524803A - Production of a basic chromic chloride - Google Patents [patents.google.com]

- 9. ncert.nic.in [ncert.nic.in]

- 10. byjus.com [byjus.com]

A Comprehensive Technical Guide to Chromium Chloride Hydroxide (CAS 14982-80-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of chromium chloride hydroxide (CAS 14982-80-0), a compound of growing interest in catalysis and with potential applications in pharmacology. This document consolidates key information on its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and explores its role in biological signaling pathways, particularly in the context of insulin signal transduction. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, logical and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Chromium chloride hydroxide, also known as basic chromium chloride, is an inorganic compound with the general formula CrCl(OH)₂. However, it often exists in more complex forms, such as Cr₅(OH)₆Cl₉·12H₂O.[1][2] It is recognized for its applications as a catalyst and catalyst precursor in organic synthesis, particularly in olefin polymerization.[3][4] In the biological realm, as a trivalent chromium (Cr(III)) compound, it is implicated in glucose metabolism and insulin signaling, making it a subject of interest for research in diabetes and metabolic disorders.[1][5][6] This guide aims to provide a comprehensive technical resource for professionals working with or exploring the potential of this compound.

Physicochemical Properties

Chromium chloride hydroxide is typically a green powder.[2] Its molecular formula and weight can vary depending on the degree of hydration and the specific basicity. Two commonly cited forms are presented in the table below.

| Property | Value (Form 1) | Value (Form 2) | Reference(s) |

| CAS Number | 14982-80-0 | 14982-80-0 | [7] |

| Molecular Formula | CrCl₂HO | Cr₅(OH)₆Cl₉·12H₂O | [2][7] |

| Molecular Weight | 139.91 g/mol | 681.1 g/mol | [2][7] |

| Appearance | Green Powder | Green Powder | [2] |

| Synonyms | Chromic hydroxy dichloride, Basic chromium chloride | Chromium hydroxy chloride | [2][7] |

Experimental Protocols

Synthesis of Chromium Chloride Hydroxide

This protocol describes a general method for the synthesis of basic chromium chloride, which can be adapted to produce chromium chloride hydroxide. The principle involves the controlled hydrolysis of a chromium(III) chloride solution.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Sodium hydroxide (NaOH) or another suitable base

-

Distilled water

-

Reaction vessel with a stirrer and temperature control

-

pH meter

Procedure:

-

Prepare a solution of chromium(III) chloride hexahydrate in distilled water. The concentration can be adjusted based on the desired final product characteristics.

-

Heat the solution to a controlled temperature, typically in the range of 60-80°C, with continuous stirring.[2]

-

Slowly add a solution of sodium hydroxide dropwise to the chromium chloride solution. The rate of addition should be carefully controlled to manage the hydrolysis process.

-

Monitor the pH of the reaction mixture continuously. The final pH will influence the basicity and composition of the resulting chromium chloride hydroxide.

-

After the desired pH is reached, continue stirring the mixture at the set temperature for a specified period to allow for the completion of the reaction and aging of the precipitate.

-

Cool the mixture to room temperature.

-

The resulting green precipitate of chromium chloride hydroxide is then collected by filtration.

-

Wash the precipitate with distilled water to remove any unreacted salts.

-

Dry the final product in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of Chromium Chloride Hydroxide.

Characterization Protocols

Objective: To determine the crystalline structure and phase purity of the synthesized chromium chloride hydroxide.

Instrument: Powder X-ray Diffractometer

Procedure:

-

Grind a small sample of the dried chromium chloride hydroxide to a fine powder using an agate mortar and pestle.

-

Mount the powdered sample onto a sample holder.

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, typically using Cu Kα radiation. The scanning range (2θ) and step size should be chosen to cover the expected diffraction peaks for chromium compounds. A common range is 10-80° with a step size of 0.02°.

-

Run the XRD scan.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the Crystallography Open Database (COD) to identify the crystalline phases present.[8][9][10]

Objective: To study the thermal stability and decomposition of chromium chloride hydroxide, including the loss of water of hydration and other volatile components.[11][12]

Instrument: Thermogravimetric Analyzer

Procedure:

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Place the crucible in the TGA furnace.

-

Set the experimental conditions:

-

Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air), depending on the desired information.

-

-

Run the TGA experiment.

-

The resulting TGA curve will show weight loss as a function of temperature. Analyze the curve to identify the temperatures at which decomposition events occur and the percentage of weight loss associated with each step. This can provide information on the water content and the decomposition pathway of the compound.

Objective: To identify the functional groups present in the chromium chloride hydroxide molecule, such as O-H and Cr-O bonds.[13][14][15][16]

Instrument: Fourier-Transform Infrared Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Ensure the sample is dry.

-

If using an ATR accessory, place a small amount of the powdered sample directly onto the ATR crystal.

-

If preparing a KBr pellet, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

Place the sample (or ATR unit) in the FTIR spectrometer.

-

Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum to identify characteristic absorption bands. For chromium chloride hydroxide, look for broad bands in the region of 3000-3600 cm⁻¹ corresponding to O-H stretching vibrations of water and hydroxide groups, and bands in the lower frequency region (below 1000 cm⁻¹) associated with Cr-O and Cr-Cl stretching vibrations.

Applications and Quantitative Data

Catalysis in Olefin Polymerization

Chromium chloride hydroxide serves as a precursor for highly active catalysts in the polymerization of olefins, such as ethylene and 1-octene.[3][4][17][18][19][20]

| Catalyst System | Monomer | Catalytic Activity (kg polymer / g Cr / hr) | Selectivity | Reference(s) |

| CrCl₂(OH) treated with Me₃SiCl | 1-octene | 6600 | 75% for 1-octene | [3] |

| Chromium(III) monochloroacetate / DEAC | Ethylene | 1.768 | High-density polyethylene | [4] |

Biological Activity and Signaling Pathways

As a trivalent chromium compound, chromium chloride hydroxide is expected to play a role in glucose metabolism by potentiating the action of insulin.[1][5][6] While direct studies on the specific CAS number 14982-80-0 are limited in this context, the general mechanism for Cr(III) compounds is well-documented and is believed to involve the insulin signaling pathway.[5][6][21]

The proposed mechanism involves the enhancement of insulin receptor kinase activity.[5][6][21] Upon insulin binding to its receptor, the receptor's intracellular kinase domains are activated, leading to autophosphorylation and the subsequent phosphorylation of downstream signaling proteins such as Insulin Receptor Substrate 1 (IRS-1).[1][5][6][21] Phosphorylated IRS-1 then acts as a docking site for other signaling molecules, including Phosphoinositide 3-kinase (PI3K), which in turn activates a cascade leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake into the cell.[5]

Chromium(III) is thought to amplify this signaling cascade, leading to improved glucose tolerance and insulin sensitivity.[5][6]

Insulin Signaling Pathway Potentiated by Chromium(III):

Caption: Role of Chromium(III) in the Insulin Signaling Pathway.

Safety and Handling

Chromium chloride hydroxide is classified as a hazardous substance.[2] It is harmful if swallowed or in contact with skin, and can cause skin irritation and serious eye damage.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.

Conclusion

Chromium chloride hydroxide (CAS 14982-80-0) is a versatile compound with established applications in catalysis and potential for further research in the biomedical field. This technical guide has provided a consolidated resource covering its fundamental properties, detailed experimental protocols for its synthesis and characterization, and an overview of its biological significance. The presented data and workflows are intended to support researchers and professionals in their work with this compound, fostering further investigation into its properties and applications.

References

- 1. Evaluation of insulin binding and signaling activity of newly synthesized chromium(III) complexes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]

- 3. Chromium(III) chloride - Wikipedia [en.wikipedia.org]

- 4. scispace.com [scispace.com]

- 5. Molecular Mechanisms of Chromium in Alleviating Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. penerbit.uthm.edu.my [penerbit.uthm.edu.my]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dspace.library.uu.nl [dspace.library.uu.nl]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Laboratory Synthesis of Basic Chromium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed methodologies for the synthesis of basic chromium chloride, a versatile compound used as a catalyst, in the preparation of other chromium compounds, and as a cross-linking agent.[1][2] The protocols outlined below are designed for laboratory-scale preparation and are supported by quantitative data and procedural diagrams.

Introduction to Basic Chromium Chloride

Basic chromium chloride is a complex of chromium(III) that contains hydroxyl groups in addition to chloride ions, with the general formula [Cr(OH)xCl3-x]n. The "basicity" refers to the extent to which hydroxyl groups have replaced chloride ions in the coordination sphere of the chromium atom.[1][3] This property significantly influences the reactivity and solubility of the compound. In aqueous solutions, chromium(III) chloride undergoes hydrolysis, leading to the formation of various basic chloro-aqua complexes.[4][5]

The synthesis methods described herein focus on producing basic chromium chloride with controlled properties suitable for research and development applications.

Synthesis Method 1: Reduction of Chromium Trioxide

One of the most direct methods for producing basic chromium chloride is the reduction of hexavalent chromium (from chromium trioxide, CrO3) in the presence of hydrochloric acid and an alcohol.[6] This exothermic reaction allows for the simultaneous reduction of Cr(VI) to Cr(III) and the incorporation of hydroxyl groups.

Experimental Protocol

This protocol is adapted from established industrial processes and scaled for laboratory use.[6][7]

-

Prepare Reactant Solutions:

-

Chromium Trioxide Solution: In a fume hood, carefully prepare an aqueous solution of chromium trioxide (CrO3) with a concentration between 12-35% by weight. For example, dissolve 21.5 g of CrO3 in 14.2 mL of deionized water.

-

Acidic Alcohol Solution: Prepare a solution by mixing a monohydric aliphatic alcohol (e.g., isopropanol or ethanol) with concentrated hydrochloric acid (e.g., 31-37% HCl). For the example above, add the chromium trioxide solution to 50.4 g of 20°Bé hydrochloric acid (31.45% HCl).[6]

-

-

Reaction Setup:

-

Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and an addition funnel. The flask should be placed in a heating mantle or water bath equipped with a magnetic stirrer. To manage the exothermic reaction, a cooling bath (e.g., a water-ice bath) should be readily available.[6]

-

-

Reaction Execution:

-

Transfer the acidic alcohol solution (e.g., 89.3 g of isopropanol) into the round-bottom flask and heat it to reflux temperature (approximately 80-82°C for isopropanol).[6]

-

Slowly add the chromium trioxide-hydrochloric acid solution from the addition funnel to the refluxing alcohol. The reaction is highly exothermic, and the addition rate should be carefully controlled to maintain a steady reflux and prevent the reaction from becoming too vigorous. Use the cooling bath as needed.[6]

-

After the addition is complete, continue refluxing the mixture for an additional 30 minutes to ensure the reaction goes to completion.[6]

-

-

Product Isolation and Characterization:

-

The resulting product is a clear, bluish-green solution of basic chromium chloride, typically in the excess alcohol used for the reduction.[6]

-

The basicity of the chromium chloride can be controlled by the molar ratio of reactants. A proportion of approximately two chlorine atoms per chromium atom is often targeted.[6]

-

The solvent can be removed under reduced pressure if a solid product is desired.

-

Data Presentation: Reactant Quantities

| Parameter | Value | Reference |

| Chromium Trioxide (CrO3) | 215.5 parts by weight | [6] |

| Water | 142 parts by weight | [6] |

| 20°Bé Hydrochloric Acid (31.45% HCl) | 504 parts by weight | [6] |

| Isopropanol | 893 parts by weight | [6] |

| Reaction Temperature | Reflux (~80°C) | [6] |

| Reflux Time (post-addition) | 0.5 hours | [6] |

Workflow Diagram

Caption: Workflow for the synthesis of basic chromium chloride via reduction of CrO₃.

Synthesis Method 2: Controlled Hydrolysis of Chromium(III) Chloride

Basic chromium chlorides can also be prepared by the controlled hydrolysis of a standard chromium(III) chloride solution. The equilibrium between different species is pH-dependent. By carefully adjusting the pH of a chromium(III) chloride solution, one can promote the formation of hydroxo-bridged chromium complexes.[4]

Experimental Protocol

-

Prepare Chromium(III) Chloride Solution: Dissolve a known quantity of chromium(III) chloride hexahydrate (CrCl3·6H2O) in deionized water to create a stock solution of a specific concentration (e.g., 0.1 M). The initial solution will be acidic.[8]

-

pH Adjustment:

-

Slowly add a base (e.g., 0.1 M NaOH) to the chromium chloride solution while monitoring the pH with a calibrated pH meter.

-

The addition of a base will shift the equilibrium towards the formation of manifestly basic chromic chlorides, such as [Cr(OH)Cl2] and [Cr(OH)2Cl].[4]

-

-

Aging and Equilibration:

-

The formation of more complex, latently basic (often polymeric) chromium species can occur over time, especially with heating.[4] To achieve a stable solution of a particular basicity, the solution may need to be "aged" at a specific temperature (e.g., 75°C for several hours or days) until the pH stabilizes.[4]

-

-

Characterization:

-

The final solution's basicity can be determined by titration.

-

Data Presentation: Typical Properties

| Property | Value Range | Reference |

| Trivalent Chrome (Cr(III)) | 29.0 – 33.0% | [1][3] |

| Chloride (Cl) | 33 – 39% | [1][3] |

| Basicity* | 33 – 43% | [1][3] |

| Hexavalent Chrome (Cr(VI)) | <0.0001% (None Detected) | [1][3] |

| Form | Green Powder | [1][3] |

*Basicity is defined as the percentage of charge on the chromium ion displaced by a hydroxyl ion.[1][3]

Hydrolysis Pathway Diagram

Caption: Simplified hydrolysis and complexation pathways for Cr(III) in aqueous solution.

References

- 1. Basic Chromic Chloride Powder - McGean [mcgean.com]

- 2. ulprospector.com [ulprospector.com]

- 3. mcgean.com [mcgean.com]

- 4. publ.royalacademy.dk [publ.royalacademy.dk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2524803A - Production of a basic chromic chloride - Google Patents [patents.google.com]

- 7. JP4785631B2 - Method for producing chromium chloride solution and chromium chloride solution for surface treatment - Google Patents [patents.google.com]

- 8. youtube.com [youtube.com]

The Complex World of Basic Chromium Chlorides: An In-depth Guide to Their Coordination Chemistry

An examination of the synthesis, structure, and characterization of chromium(III) hydroxo-chloro complexes for researchers, scientists, and drug development professionals.

The compound represented by the simplified formula CrCl₂(OH) is more accurately described as a member of a complex family of basic chromium chlorides. These compounds are not simple monomeric species but rather an array of polynuclear hydroxo- and chloro-bridged chromium(III) complexes. Their formation through the hydrolysis of chromium(III) chloride (CrCl₃) results in a diverse range of structures with varying properties, making their study both challenging and crucial for applications ranging from catalysis to nutritional science. This technical guide delves into the intricate coordination chemistry of these basic chromium chlorides, providing insights into their formation, structure, and characterization.

The Coordination Landscape of Chromium(III)

Chromium(III), a d³ transition metal ion, predominantly adopts a six-coordinate, octahedral geometry in its complexes. The electronic configuration of Cr(III) leads to a significant ligand field stabilization energy in an octahedral environment, rendering its complexes kinetically inert. This inertness means that ligand substitution reactions are typically slow, allowing for the isolation and study of various complex ions in solution. The ligands most relevant to the formation of basic chromium chlorides are water (aqua), hydroxide (hydroxo), and chloride (chloro).

Formation Through Hydrolysis: A pH-Dependent Pathway

The genesis of basic chromium chlorides is the hydrolysis of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is formed when CrCl₃ is dissolved in water. This process is highly dependent on the pH of the solution. As the pH increases, coordinated water molecules are deprotonated, leading to the formation of hydroxo complexes. These hydroxo ligands can then act as bridging ligands, leading to the formation of polynuclear species.

The initial hydrolysis step involves the formation of the monomeric species [Cr(H₂O)₅(OH)]²⁺. As the pH continues to rise, further deprotonation and condensation reactions occur, leading to the formation of dimers, trimers, and larger polynuclear complexes. Key species identified in solution include the di-μ-hydroxo-bridged dimer, [Cr₂(μ-OH)₂(H₂O)₈]⁴⁺, and a tetrameric species, [Cr₄(μ-OH)₆]⁶⁺. In the presence of chloride ions, both aqua and hydroxo ligands can be substituted, leading to a complex mixture of chloro-aqua-hydroxo-Cr(III) species.

Navigating the Solubility Landscape of Chromium(II) Chloride Hydroxide in Organic Solvents: A Technical Guide

For Immediate Release

Introduction: The Data Gap in CrCl₂(OH) Solubility

Chromium compounds are pivotal in numerous chemical processes. However, the practical application of these compounds is often dictated by their solubility in specific solvent systems. Currently, there is a significant lack of published quantitative data on the solubility of Chromium(II) Chloride Hydroxide (CrCl₂(OH)) in common organic solvents. This guide aims to bridge this gap by presenting a standardized methodology for researchers to determine this crucial physicochemical property.

Theoretical Framework: Principles of Solubility

The solubility of an ionic compound like CrCl₂(OH) in an organic solvent is governed by the interplay of several factors, including the lattice energy of the salt, the solvation energy of the ions, and the polarity of the solvent. The general principle of "like dissolves like" provides a preliminary indication, suggesting that polar solvents are more likely to dissolve ionic compounds. However, empirical determination is essential for accurate quantitative data.

Experimental Protocol: Gravimetric Determination of Solubility

The gravimetric method is a robust and widely accepted technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

3.1 Materials and Equipment

-

Chromium(II) Chloride Hydroxide (CrCl₂(OH)), pure solid

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)), analytical grade

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (± 0.0001 g)

-

Sintered glass funnel or filtration apparatus with inert membrane filters (e.g., PTFE, 0.45 µm)

-

Drying oven

-

Glassware: Erlenmeyer flasks with stoppers, volumetric flasks, pipettes, weighing bottles.

-

Inert atmosphere glove box or Schlenk line (recommended due to the potential air-sensitivity of Cr(II) compounds).

3.2 Step-by-Step Procedure

-

Solvent Preparation: Dispense a known volume (e.g., 25 mL) of the desired organic solvent into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar.

-

Sample Addition: Add an excess amount of CrCl₂(OH) to the solvent to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.

-

Equilibration: Tightly stopper the flask and place it in a thermostatically controlled shaker or on a stirring plate at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.[1][2]

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Filtration: Carefully decant the supernatant and filter it through a pre-weighed, dry sintered glass funnel or a filtration apparatus to remove all undissolved solid. This step should be performed quickly to minimize temperature fluctuations and solvent evaporation. For air-sensitive systems, filtration should be conducted under an inert atmosphere.

-

Sample Weighing: Accurately weigh a clean, dry weighing bottle. Immediately after filtration, transfer a known volume (e.g., 10 mL) of the clear, saturated filtrate into the weighing bottle and weigh it again to determine the mass of the solution.

-

Solvent Evaporation: Place the weighing bottle with the filtrate in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the CrCl₂(OH). The drying temperature should be chosen based on the boiling point of the solvent and the thermal stability of the solute.

-

Drying to Constant Mass: Dry the residue in the oven until a constant mass is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive readings are within an acceptable margin (e.g., ± 0.0005 g).

-

Calculation: Calculate the solubility using the recorded masses.

3.3 Alternative Method: Spectroscopic Determination

For chromophoric compounds like many chromium salts, UV-Visible spectroscopy can be a powerful tool for solubility determination.[3][4] This involves creating a calibration curve of absorbance versus known concentrations of CrCl₂(OH) in the solvent of interest. A saturated solution is then prepared and filtered as in the gravimetric method, and the filtrate is diluted to fall within the concentration range of the calibration curve. The absorbance of the diluted filtrate is measured, and its concentration is determined from the calibration curve. This method is often faster but requires the compound to have a distinct and measurable absorbance in the chosen solvent.[5][6]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is highly recommended.

Table 1: Solubility of CrCl₂(OH) in Various Organic Solvents at 25 °C

| Organic Solvent | Dielectric Constant (at 25 °C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Experimental Value |

| Ethanol | 24.5 | Experimental Value | Experimental Value |

| Acetone | 20.7 | Experimental Value | Experimental Value |

| Dimethylformamide (DMF) | 36.7 | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Experimental Value |

| Tetrahydrofuran (THF) | 7.6 | Experimental Value | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value | Experimental Value |

Note: The dielectric constant is provided as a reference for solvent polarity.

Visualization of Experimental Workflow

A clear visual representation of the experimental process is crucial for understanding and replication. The following diagram, generated using Graphviz, outlines the key steps in the gravimetric determination of solubility.

Conclusion

While existing literature does not provide a comprehensive dataset for the solubility of CrCl₂(OH) in organic solvents, this guide equips researchers with the necessary tools to generate this critical information. The detailed experimental protocol for the gravimetric method, along with the suggested data presentation format and workflow visualization, provides a standardized approach to ensure data accuracy, reproducibility, and comparability across different laboratories and research projects. The generation of this data will be invaluable for the advancement of applications involving this important chromium compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. improvedpharma.com [improvedpharma.com]

- 5. scirp.org [scirp.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

In-Depth Technical Guide on the Thermal Decomposition Analysis of Chromium Chloride Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of chromium chloride hydroxide. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the thermal stability and decomposition pathways of this compound. This document synthesizes available data on related chromium compounds to present a detailed analysis, including experimental protocols, quantitative data, and visual representations of the decomposition processes and experimental workflows.

Introduction

Chromium chloride hydroxide, often referred to as basic chromium chloride, is a class of inorganic compounds containing chromium in the +3 oxidation state, along with chloride and hydroxide ligands. The general formula can be represented as Cr(OH)ₓCl₃₋ₓ. These compounds are of significant interest in various industrial applications, including as catalysts and precursors for other chromium-containing materials. Understanding their thermal behavior is crucial for process optimization, safety, and for predicting the nature of the final decomposition products.

This guide focuses on the thermal decomposition of a representative chromium chloride hydroxide, CrCl(OH)₂, providing a step-by-step analysis of its breakdown under thermal stress. The information presented is a synthesis of data from studies on closely related chromium compounds, including basic chromium sulfate, chromium(III) chloride hexahydrate, and chromium hydroxide.

Thermal Decomposition Pathway

The thermal decomposition of chromium chloride hydroxide generally proceeds in multiple stages, involving dehydration, dehydroxylation, and the final formation of chromium(III) oxide. The exact temperatures and mass losses can vary depending on factors such as the heating rate, atmosphere, and the specific stoichiometry of the starting material.

A proposed thermal decomposition pathway for CrCl(OH)₂ is as follows:

-

Dehydration: The initial stage involves the loss of any physically adsorbed or loosely bound water molecules. This typically occurs at relatively low temperatures.

-

Dehydroxylation and Dehydrochlorination: As the temperature increases, the hydroxide groups begin to decompose, leading to the formation of water vapor. Concurrently or subsequently, hydrogen chloride gas is eliminated. This is a critical stage where intermediate chromium oxychloride species may form.

-

Formation of Chromium(III) Oxide: At higher temperatures, the intermediate products decompose to form the final stable residue, which is typically chromium(III) oxide (Cr₂O₃).

Quantitative Decomposition Data

The following table summarizes the expected temperature ranges and mass loss percentages for the key decomposition steps of a hypothetical CrCl(OH)₂ compound, based on data from related chromium compounds.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gaseous Products | Solid Residue |

| Dehydration (loss of adsorbed H₂O) | 50 - 150 | Variable | H₂O | CrCl(OH)₂ |

| Dehydroxylation/Dehydrochlorination | 150 - 400 | ~43.7% | H₂O, HCl | Intermediate chromium oxychlorides |

| Final Decomposition | 400 - 600 | ~10.9% (of original) | - | Cr₂O₃ |

Note: The presented data is an estimation based on the thermal analysis of similar chromium compounds and the theoretical stoichiometry of CrCl(OH)₂. Actual experimental results may vary.

Experimental Protocols

A comprehensive thermal analysis of chromium chloride hydroxide typically involves the use of thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC). Evolved gas analysis (EGA) using mass spectrometry or Fourier-transform infrared spectroscopy (FTIR) is also highly recommended for identifying the gaseous decomposition products.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with the decomposition steps and to identify the thermal nature (endothermic or exothermic) of these transitions.

Instrumentation: A simultaneous TGA/DTA or TGA/DSC instrument.

Methodology:

-

Sample Preparation: A small amount of the chromium chloride hydroxide sample (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

The crucible is placed on the TGA balance.

-

An inert purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

-

Thermal Program:

-

The sample is heated from ambient temperature to a final temperature of approximately 800-1000°C.

-

A constant heating rate, typically 10°C/min, is applied.

-

-

Data Acquisition: The mass of the sample and the temperature difference between the sample and a reference are continuously recorded as a function of temperature.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous species evolved during each decomposition stage.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or an FTIR spectrometer.

Methodology:

-

The TGA experiment is performed as described in section 4.1.

-

The outlet gas stream from the TGA furnace is continuously introduced into the MS or FTIR for analysis.

-

Mass spectra or infrared spectra are recorded as a function of temperature, allowing for the identification of evolved gases such as water (m/z 18 in MS) and hydrogen chloride (m/z 36 and 38 in MS).

Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed multi-step thermal decomposition of chromium chloride hydroxide.

Experimental Workflow for Thermal Analysis

In-Depth Technical Guide to the Safe Handling of Chromium(II) Chloride Hydroxide in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Chromium(II) Chloride Hydroxide (CrCl₂(OH)) in a laboratory environment. It is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks and ensure a safe working environment. This document outlines the compound's properties, potential hazards, detailed handling protocols, and emergency procedures.

Compound Identification and Properties

Chromium(II) Chloride Hydroxide, also known as basic chromium chloride, is an inorganic compound with the simplified formula CrCl₂(OH). It is also described by the more complex formula Cr₅(OH)₆Cl₉·12H₂O. It is important to distinguish this compound from Chromium(II) Chloride (CrCl₂) and Chromium(III) Chloride (CrCl₃), as their properties and some handling requirements differ.

Table 1: Physical and Chemical Properties of CrCl₂(OH) and Related Compounds

| Property | Chromium(II) Chloride Hydroxide (CrCl₂(OH)) | Chromium(II) Chloride (CrCl₂) | Chromium(III) Chloride (CrCl₃) |

| CAS Number | 14982-80-0[1][2] | 10049-05-5[3] | 10025-73-7 |

| Molecular Formula | Simplified: CrCl₂HO; Complex: Cr₅(OH)₆Cl₉·12H₂O[4] | CrCl₂ | CrCl₃ |

| Molecular Weight | Simplified: 139.91 g/mol ; Complex: 681.1 g/mol [1][4] | 122.90 g/mol [3] | 158.36 g/mol |

| Appearance | Green powder[4] | White to grey/green powder (anhydrous), blue solid (tetrahydrate)[3][4][5] | Violet (anhydrous), green (hexahydrate)[4] |

| Solubility | Data not readily available. Assumed to be soluble in water. | Soluble in water, forming acidic solutions. Insoluble in alcohol and ether.[3][4] | Soluble in water and alcohol. Insoluble in ether. |

Hazard Identification and Toxicological Data

CrCl₂(OH) is classified as a hazardous substance. Understanding its specific hazards is critical for safe handling.

Table 2: GHS Hazard Classifications for CrCl₂(OH)

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed[1][2] |

| Acute toxicity, dermal | H312: Harmful in contact with skin[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H318: Causes serious eye damage[1] |

Toxicological Data Summary

Specific quantitative toxicological data for CrCl₂(OH) is limited. Therefore, data for related chromium compounds are provided for reference and should be used to inform a conservative approach to safety.

Table 3: Toxicological Data for Chromium and Related Compounds

| Substance | Test | Route | Species | Value |

| Chromium | LD50 | Intravenous | Rat | 10 - 18 mg/kg |

| Chromium(II) Chloride | LD50 | Oral | Rat | 1870 mg/kg |

| Chromium(III) Compounds | NIOSH REL (10-hr TWA) | Inhalation | - | 0.5 mg/m³ |

| Hexavalent Chromium Compounds | OSHA PEL (8-hr TWA) | Inhalation | - | 0.1 mg/m³[6] |

Disclaimer: The toxicological data for related chromium compounds should be used as a conservative estimate of the potential hazards of CrCl₂(OH). All handling procedures should reflect the highest potential risk.

Signaling Pathways of Chromium-Induced Toxicity

Chromium compounds, particularly in their higher oxidation states, are known to induce cellular toxicity through various signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cellular damage. This can activate pro-inflammatory pathways such as the NF-κB signaling pathway.

Caption: Chromium-induced cellular toxicity pathway.

Experimental Protocols

Synthesis of Chromium(II) Chloride Hydroxide

This protocol is adapted from established methods for the controlled hydrolysis of chromium(III) chloride.

Workflow for CrCl₂(OH) Synthesis

Caption: Workflow for the synthesis of CrCl₂(OH).

Methodology:

-

Preparation: In a well-ventilated fume hood, prepare a solution of Chromium(III) Chloride (CrCl₃) in deionized water.

-

Reaction Setup: Place the CrCl₃ solution in a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Heating and Stirring: Gently heat the solution to 60-80°C while stirring continuously.

-

Addition of Base: Slowly add a solution of sodium hydroxide (NaOH) dropwise from the dropping funnel into the heated CrCl₃ solution. The initial addition will form a green precipitate of Cr(OH)₃.

-

pH Monitoring: Continuously monitor the pH of the reaction mixture. Continue adding NaOH until the pH is stable in the range of 8-10 to favor the formation of CrCl₂(OH).

-

Precipitation: Allow the reaction to proceed for a designated time to ensure complete precipitation of the product.

-

Isolation: Isolate the green precipitate by vacuum filtration.

-

Washing: Wash the precipitate with deionized water to remove any unreacted salts.

-

Drying: Dry the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Safe Handling Protocol for Powdered CrCl₂(OH)

Objective: To outline the standard operating procedure for the safe handling of powdered CrCl₂(OH) to minimize exposure risk.

Materials:

-

Chromium(II) Chloride Hydroxide powder

-

Nitrile gloves

-

Chemical safety goggles

-

Full-face shield (recommended)

-

Lab coat

-

Certified chemical fume hood

-

Spatula and weighing paper/boat

-

Sealed waste container

Procedure:

-

Preparation: Before handling the powder, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required personal protective equipment (PPE).

-

Weighing: Conduct all weighing and transfer operations within the fume hood. Use a dedicated spatula for handling the compound. Place a weighing paper or boat on the balance and tare.

-

Transfer: Carefully transfer the desired amount of CrCl₂(OH) powder from the stock container to the weighing paper/boat. Avoid creating dust. If any powder is spilled, clean it up immediately following the spill cleanup protocol.

-

Container Sealing: Securely close the stock container immediately after use.

-

Dissolution (if applicable): If dissolving the powder, slowly add it to the solvent while stirring to prevent splashing.

-

Waste Disposal: Dispose of any contaminated weighing paper, gloves, and other disposable materials in a designated, sealed hazardous waste container.

-

Decontamination: Clean the spatula and any non-disposable equipment with an appropriate solvent. Decontaminate the work surface within the fume hood.

-

Hygiene: After completing the work and removing PPE, wash hands thoroughly with soap and water.

Emergency Protocol: Spill Cleanup

Objective: To provide a safe and effective procedure for cleaning up a minor spill of CrCl₂(OH) powder. For major spills, evacuate the area and contact emergency personnel.

Materials:

-

Spill kit containing:

-

Absorbent pads or inert absorbent material (e.g., vermiculite, sand)

-

Plastic dustpan and brush

-

Heavy-duty waste bags

-

"Hazardous Waste" labels

-

-

Full PPE (as listed in 4.2)

-

5% sodium bicarbonate solution (for neutralization)[4]

Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Isolate the Area: Restrict access to the spill area.

-

Ventilation: Ensure the area is well-ventilated. If the spill is outside a fume hood, open windows if it is safe to do so.

-

Containment: Gently cover the spill with absorbent pads or an inert absorbent material to prevent the powder from becoming airborne.

-

Neutralization (Optional but Recommended): Carefully apply a 5% sodium bicarbonate solution to the contained spill to neutralize any acidic properties.[4]

-

Collection: Using a plastic dustpan and brush, carefully sweep the absorbed and neutralized material. Avoid creating dust.

-

Disposal: Place the collected material into a heavy-duty waste bag. Seal the bag and place it inside a second waste bag. Label the outer bag as "Hazardous Waste: Chromium(II) Chloride Hydroxide."

-

Decontamination: Wipe the spill area with a damp cloth. Dispose of the cloth in the hazardous waste bag.

-

Reporting: Report the incident to the laboratory supervisor or safety officer.

Personal Protective Equipment (PPE) and Storage

Logical Flow for PPE Selection and Storage

Caption: Decision flow for PPE and storage of CrCl₂(OH).

Personal Protective Equipment:

-

Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield is highly recommended, especially when handling larger quantities or when there is a risk of splashing.

-

Skin Protection: A standard laboratory coat must be worn. Nitrile gloves are required to prevent skin contact.

-

Respiratory Protection: All handling of powdered CrCl₂(OH) should be performed in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a properly fitted respirator with an appropriate cartridge for inorganic dusts should be used, in accordance with institutional safety protocols.

Storage:

-

Store CrCl₂(OH) in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed to prevent absorption of moisture and potential reaction with air.

-

Store away from incompatible materials, such as strong oxidizing agents.

By adhering to the guidelines outlined in this document, researchers can significantly minimize the risks associated with the handling of Chromium(II) Chloride Hydroxide and maintain a safe laboratory environment.

References

- 1. Chromium chloride hydroxide (CrCl2(OH)) | Cl2CrHO | CID 84741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Chromium(II) chloride - Wikipedia [en.wikipedia.org]

- 4. Chromium chloride hydroxide (CrCl2(OH)) | 14982-80-0 | Benchchem [benchchem.com]

- 5. webqc.org [webqc.org]

- 6. nj.gov [nj.gov]

Initial investigation of CrCl₂(OH) catalytic potential

An Initial Investigation of the Catalytic Potential of Chromium(II) Chloride Hydroxide

Executive Summary

Chromium-based catalysts are of significant industrial and academic interest due to their versatility and efficiency in a wide range of chemical transformations.[1][2] This technical guide provides an initial investigation into the catalytic potential of a specific chromium compound, chromium(II) chloride hydroxide (CrCl₂(OH)), also known as basic chromium chloride. While direct research on this particular compound is limited, this paper synthesizes available data on CrCl₂(OH) and closely related chromium(III) species to build a foundational understanding of its potential applications, particularly in olefin polymerization and other organic syntheses. This guide covers plausible synthesis routes, known catalytic data, general experimental protocols, and mechanistic insights relevant to researchers, scientists, and drug development professionals.

Introduction to Chromium-Based Catalysis

Chromium catalysts are a cornerstone of the chemical industry, most notably in the production of high-density polyethylene (HDPE) via the Phillips catalyst (chromium oxide on silica).[3] The catalytic activity of chromium is largely attributed to its ability to exist in multiple oxidation states, from +2 to +6, which facilitates various redox-based catalytic cycles.[1][4] Beyond polymerization, chromium catalysts are employed in a variety of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.[1][5] This versatility and the relatively low cost of chromium continue to drive research into new chromium-based catalytic systems with tailored activities and selectivities.[2]

Synthesis and Characterization of Chromium(II) Chloride Hydroxide (CrCl₂(OH))

Chromium(II) chloride hydroxide, or basic chromium chloride, is a chromium(III) compound containing both chloride and hydroxide ligands. While the simplified formula is often written as CrCl₂(OH), more complex structures such as Cr₅(OH)₆Cl₉·12H₂O have also been reported.

A plausible laboratory-scale synthesis can be adapted from methods for preparing chromium(III) hydroxide and basic chromium salts. One such method involves the controlled precipitation of a chromium(III) salt solution with a base. For instance, dissolving chromium metal in hydrochloric acid yields a chromium chloride solution.[6] Subsequent, careful addition of a base like sodium hydroxide under controlled pH would lead to the precipitation of chromium hydroxide species, which in the presence of chloride ions, can form basic chromium chloride.[6] Another approach involves the reduction of chromium trioxide with an alcohol in the presence of hydrochloric acid.[7]

Standard characterization of the resulting material would involve techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) to identify the O-H and Cr-O bonds, and elemental analysis to determine the precise ratio of chromium, chlorine, and oxygen.

Catalytic Applications of CrCl₂(OH) and Related Chromium(III) Catalysts

The primary investigated application for catalysts derived from CrCl₂(OH) is in olefin polymerization. Additionally, its potential in reduction reactions is inferred from the known reactivity of other chromium species.

Olefin Polymerization

Chromium(III) compounds are well-known precursors for active polymerization catalysts.[8][9] A catalyst derived from chromium chloride hydroxide has shown high activity and selectivity in the polymerization of 1-octene.[10] For comparison, other chromium(III)-based systems have also been evaluated for ethylene polymerization, demonstrating the general utility of Cr(III) precursors in this field.[9][11]

| Catalyst System | Monomer | Co-catalyst / Activator | Temperature (°C) | Activity | Selectivity | Reference |

| Catalyst from CrCl₂(OH) | 1-Octene | Trimethylsilyl chloride | N/A | 6600 kg / g-Cr / h | 75% for 1-octene | [10] |

| [Cr₃O(ClCH₂COO)₆·3H₂O]NO₃·3H₂O | Ethylene | Diethylaluminium chloride | 29 | 1768 g PE / g-Cr / h / atm | N/A (HDPE) | [9][11] |

| Organochromium Catalyst | Ethylene | MgBu₂ | 90 | 3000-5500 g / g cat / h | N/A (HDPE) | [12] |

Reduction of Alkyl Halides

Chromium(II) chloride is a well-established reagent for the reduction of alkyl halides.[13][14] Chromium(III) chloride is often used as a precursor to generate the active Cr(II) species in situ.[14] Given that CrCl₂(OH) is a chromium(III) compound, it could potentially be used in a similar manner, where a reducing agent would generate the active Cr(II) species for the reduction of alkyl halides. This reaction is valuable in organic synthesis for the formation of carbon-carbon bonds.[13] A cobalt catalyst can be used in conjunction with CrCl₂ for the preparation of alkylchromium reagents from alkyl halides.[7]

Other Potential Applications

The versatility of chromium catalysis suggests that CrCl₂(OH) could be explored in other transformations as well. Chromium catalysts are active in various oxidation reactions, dehydrogenation, and coupling reactions.[2] The specific ligand environment of CrCl₂(OH) (i.e., the presence of both chloride and hydroxide) may offer unique reactivity or selectivity in these areas, warranting further investigation.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for an initial investigation of the catalytic properties of CrCl₂(OH).

General Catalyst Activation Procedure for Polymerization

For many chromium-based polymerization catalysts, an activation step at high temperature is crucial. This is typically performed to transform the chromium species into a more active state, often by anchoring it to a support and ensuring a specific oxidation state.

-

Impregnation: The chromium compound (e.g., CrCl₂(OH)) is impregnated onto a high-surface-area support, such as silica gel.

-

Fluidization: The impregnated support is placed in a fluidized bed reactor.

-

Calcination: The material is heated in a stream of dry air or an inert gas to temperatures ranging from 500 to 900 °C. The specific temperature and duration are critical parameters that affect catalyst activity.

-

Cooling and Storage: After activation, the catalyst is cooled under an inert atmosphere (e.g., nitrogen) and stored under anhydrous and anaerobic conditions until use.

Representative Protocol for Olefin Polymerization

This protocol describes a typical slurry-phase polymerization experiment.

-

Reactor Preparation: A stainless-steel autoclave reactor is dried under vacuum at an elevated temperature and then filled with an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Co-catalyst Addition: Anhydrous solvent (e.g., n-heptane) is added to the reactor, followed by a co-catalyst (e.g., an organoaluminum compound like triethylaluminum, if required) via syringe.[12]

-

Catalyst Injection: The activated chromium catalyst is suspended in a small amount of anhydrous solvent and injected into the reactor.

-

Polymerization: The reactor is pressurized with the olefin monomer (e.g., ethylene) to the desired pressure, and the temperature is controlled. The reaction is allowed to proceed for a set time.

-

Termination and Product Isolation: The polymerization is quenched by venting the monomer and adding an alcohol (e.g., methanol). The resulting polymer is filtered, washed, and dried under vacuum.

Representative Protocol for Reduction of an Alkyl Halide

This protocol is based on the known reactivity of chromium(II) reagents generated from chromium(III) precursors.

-

Reagent Preparation: A reaction flask is charged with anhydrous CrCl₃ (or potentially CrCl₂(OH)) under an inert atmosphere.[14] Anhydrous solvent (e.g., THF) is added.

-

Generation of Cr(II): A reducing agent, such as zinc powder or LiAlH₄, is added to the suspension to generate the active Cr(II) species, often indicated by a color change.[14]

-

Substrate Addition: The alkyl halide, dissolved in the same anhydrous solvent, is added to the Cr(II) solution.

-

Reaction: The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by chromatography.

Mechanistic Considerations and Workflow

The catalytic cycle for chromium-based olefin polymerization is generally accepted to proceed via a Cossee-Arlman type mechanism. This involves the insertion of the olefin into a chromium-alkyl bond.

References

- 1. books.rsc.org [books.rsc.org]

- 2. alfachemic.com [alfachemic.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. noahchemicals.com [noahchemicals.com]

- 6. youtube.com [youtube.com]

- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 8. "Recent advances in chromium catalysts for olefin polymerization" by Kevin M. Smith [repository.lsu.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemiis.com [chemiis.com]

- 11. scispace.com [scispace.com]

- 12. chglib.icp.ac.ru [chglib.icp.ac.ru]

- 13. researchgate.net [researchgate.net]

- 14. Chromium(III) chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Analysis of Novel Dichlorohydroxychromium(III) Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the anticipated spectroscopic properties of the novel compound dichlorohydroxychromium(III), CrCl₂(OH). As a new chemical entity, direct experimental data is not yet widely available in published literature. Therefore, this guide synthesizes predictive data based on the well-documented spectroscopic analysis of structurally analogous chromium(III) complexes, such as aqua-chloro, hydroxide, and oxide compounds. Detailed hypothetical experimental protocols for synthesis and characterization are presented, alongside predicted quantitative data from various spectroscopic techniques, to guide future research and development.

Introduction

Chromium compounds are of significant interest across various scientific disciplines, from catalysis to materials science and medicine. The specific oxidation state and coordination environment of chromium are critical to its function and potential toxicity. The novel compound, dichlorohydroxychromium(III) (CrCl₂(OH)), represents a new frontier in chromium chemistry. Its unique combination of chloride and hydroxide ligands bound to a chromium(III) center suggests potentially interesting chemical and physical properties.

This guide serves as a foundational document for researchers beginning to work with this compound. It outlines the expected spectroscopic signatures based on established principles and data from related materials. The provided protocols and data tables are intended to be a starting point for the empirical characterization of CrCl₂(OH).

Experimental Protocols

The following sections detail the proposed methodologies for the synthesis and spectroscopic characterization of CrCl₂(OH).

Hypothetical Synthesis of CrCl₂(OH)

A plausible route for the synthesis of CrCl₂(OH) is via the controlled hydrolysis of a chromium(III) chloride precursor in an aqueous solution.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

-

0.1 M Hydrochloric acid (HCl)

Procedure:

-

Prepare a 0.5 M aqueous solution of CrCl₃·6H₂O.

-

Slowly add a 0.5 M NaOH solution dropwise to the chromium chloride solution while stirring vigorously.

-

Monitor the pH of the solution continuously. The target pH for the precipitation of CrCl₂(OH) is hypothesized to be in the range of 4-5.

-

Once the target pH is reached and a precipitate is formed, cease the addition of NaOH.

-

Age the suspension for 1 hour at room temperature to allow for particle growth.

-

Filter the precipitate using a Buchner funnel.

-

Wash the precipitate several times with deionized water to remove any unreacted salts, followed by a final wash with ethanol to aid in drying.

-

Dry the resulting solid in a vacuum oven at 70°C for 24 hours.

Spectroscopic Characterization Methods

2.2.1. UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute aqueous solution of the synthesized compound, acidified slightly with 0.1 M HCl to prevent further hydrolysis and precipitation.

-

Analysis: Spectra will be recorded from 300 to 800 nm to observe the d-d electronic transitions characteristic of Cr(III) complexes.

2.2.2. Vibrational Spectroscopy (FTIR and Raman)

-

FTIR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) detector.

-

Sample Preparation: The dried powder sample will be mixed with potassium bromide (KBr) and pressed into a pellet.

-

Analysis: Spectra will be collected in the mid-IR range (4000-400 cm⁻¹) to identify functional groups, particularly the O-H stretching and bending modes, as well as Cr-O and Cr-Cl stretching vibrations.

-

-

Raman Spectroscopy:

-

Instrument: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

Sample Preparation: The dry powder will be placed on a microscope slide for analysis.

-

Analysis: Spectra will be collected to complement the FTIR data, providing information on the symmetric vibrations and the overall molecular structure.

-

2.2.3. X-ray Photoelectron Spectroscopy (XPS)

-

Instrument: An XPS system with a monochromatic Al Kα X-ray source.

-

Sample Preparation: The powdered sample will be mounted on a sample holder using conductive tape.

-

Analysis: High-resolution spectra of the Cr 2p, O 1s, and Cl 2p regions will be acquired to determine the elemental composition, oxidation states, and chemical environment of the constituent atoms.

2.2.4. X-ray Absorption Spectroscopy (XAS)

-

Instrument: Measurements will be performed at a synchrotron radiation facility.

-

Sample Preparation: The powdered sample will be pressed into a pellet of appropriate thickness for transmission measurements.

-